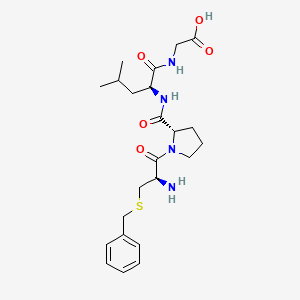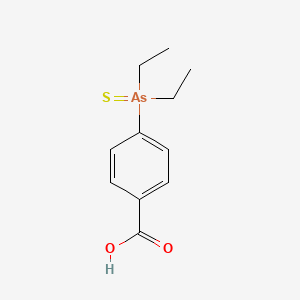
4-(Diethylarsorothioyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Diethylarsorothioyl)benzoic acid is an organoarsenic compound that features a benzoic acid moiety substituted with a diethylarsorothioyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Diethylarsorothioyl)benzoic acid typically involves the reaction of benzoic acid derivatives with diethylarsorothioyl chloride. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Starting Materials: Benzoic acid derivative and diethylarsorothioyl chloride.
Reaction Conditions: The reaction is performed in an inert solvent like dichloromethane or chloroform, at room temperature or slightly elevated temperatures.
Purification: The product is purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Diethylarsorothioyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the arsenic moiety to different oxidation states.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced arsenic compounds.
Substitution: Various substituted benzoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
4-(Diethylarsorothioyl)benzoic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating certain diseases.
Industry: Utilized in the development of advanced materials and as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 4-(Diethylarsorothioyl)benzoic acid involves its interaction with molecular targets, such as enzymes and proteins. The diethylarsorothioyl group can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt cellular processes and has been explored for its potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Diethylarsorothioyl)phenol: Similar structure but with a phenol group instead of a carboxylic acid.
4-(Diethylarsorothioyl)aniline: Contains an aniline group instead of a carboxylic acid.
4-(Diethylarsorothioyl)benzaldehyde: Features an aldehyde group instead of a carboxylic acid.
Uniqueness
4-(Diethylarsorothioyl)benzoic acid is unique due to its combination of the benzoic acid moiety and the diethylarsorothioyl group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
58284-53-0 |
|---|---|
Molekularformel |
C11H15AsO2S |
Molekulargewicht |
286.22 g/mol |
IUPAC-Name |
4-diethylarsinothioylbenzoic acid |
InChI |
InChI=1S/C11H15AsO2S/c1-3-12(15,4-2)10-7-5-9(6-8-10)11(13)14/h5-8H,3-4H2,1-2H3,(H,13,14) |
InChI-Schlüssel |
UYGXYNSFDCVKNK-UHFFFAOYSA-N |
Kanonische SMILES |
CC[As](=S)(CC)C1=CC=C(C=C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1E)-3-[2-(Ethenyloxy)ethyl]-1-methyltriaz-1-ene](/img/structure/B14629388.png)
![(3aR,6aS)-5-Butylhexahydro-1H-furo[3,4-c]pyrrole](/img/structure/B14629391.png)
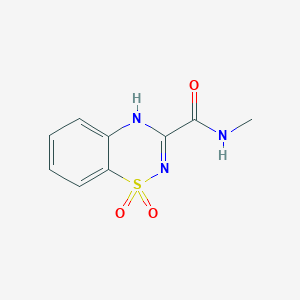
![N-[(Benzyloxy)carbonyl]-L-valyl-N-methylglycine](/img/structure/B14629399.png)

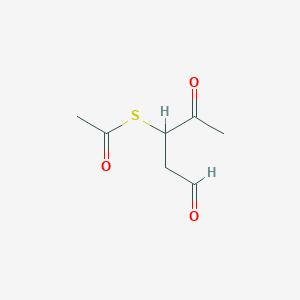
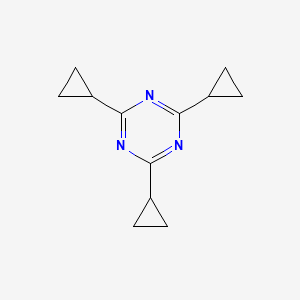
![5-[3-(Diethylamino)propyl]-1,3,5-triazinan-2-one](/img/structure/B14629429.png)
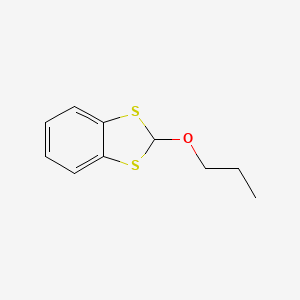
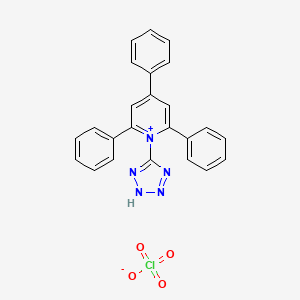
![6-Chloro-3-(chloromethyl)-5-methyl[1,3]oxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B14629457.png)

